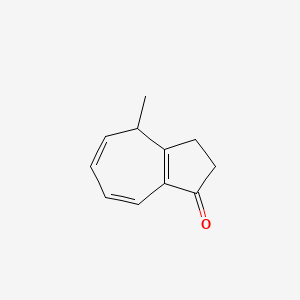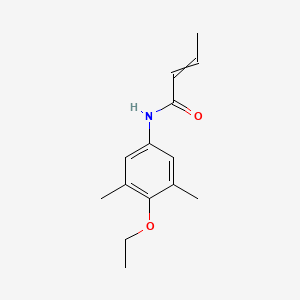
1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one is an organic compound characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to a phenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of 4-isothiocyanatobenzaldehyde with acetophenone in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols, forming thioureas, carbamates, or thiocarbamates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under an inert atmosphere.
Substitution: Amines, alcohols, thiols; reactions are conducted in solvents like dichloromethane or acetonitrile at room temperature or under reflux conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Thioureas, carbamates, thiocarbamates.
Scientific Research Applications
1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. It is also used in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the inhibition of their activity. The compound can also induce oxidative stress and apoptosis in cancer cells, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one can be compared with other isothiocyanate-containing compounds such as:
Phenyl isothiocyanate: Similar in structure but lacks the phenylprop-2-en-1-one moiety, making it less versatile in certain applications.
Allyl isothiocyanate: Known for its presence in mustard oil, it has different reactivity and applications compared to this compound.
Benzyl isothiocyanate: Another related compound with distinct biological activities and uses.
Properties
CAS No. |
94397-86-1 |
|---|---|
Molecular Formula |
C16H11NOS |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
1-(4-isothiocyanatophenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H11NOS/c18-16(11-6-13-4-2-1-3-5-13)14-7-9-15(10-8-14)17-12-19/h1-11H |
InChI Key |
SQRSDEXRELZAIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)


![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)

![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)




![1-[1-(3-Azidophenyl)cyclohexyl]piperidine](/img/structure/B14347440.png)

